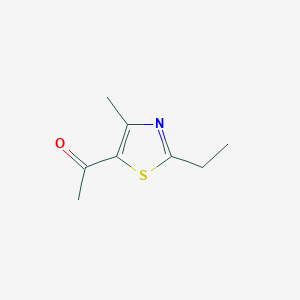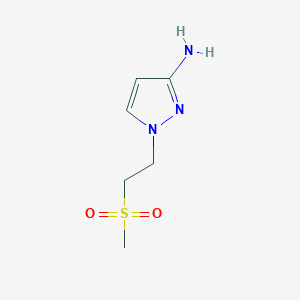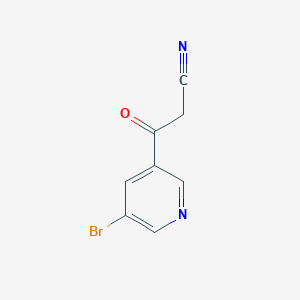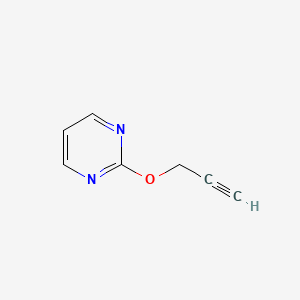![molecular formula C18H22ClNO2 B1523382 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride CAS No. 1333955-84-2](/img/structure/B1523382.png)
4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride
Overview
Description
“4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” is a chemical compound with the CAS number 1333955-84-2 . It has a molecular weight of 319.83 and a molecular formula of C18H22ClNO2 .
Molecular Structure Analysis
The molecular structure of “4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” is represented by the formula C18H22ClNO2 . This indicates that it contains 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Enhancing Reactivity of Hydroxyl-Bearing Molecules
Phloretic acid, a naturally occurring phenolic compound, demonstrates its utility as a renewable building block for augmenting the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, as an alternative to phenol. This application is significant in materials science, given the wide array of hydroxyl-containing compounds, showcasing a sustainable approach to modifying molecular properties for diverse applications (Acerina Trejo-Machin et al., 2017).
Model Compound for Enzyme Cofactor Study
In the context of enzymology, the synthesis of 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for lysine tyrosyl quinone (LTQ) cofactor of lysyl oxidase provides insights into the structural and electronic characteristics of enzyme cofactors, contributing to the understanding of enzyme mechanisms and potential therapeutic applications (M. Mure, S. Wang, J. Klinman, 2003).
Photopolymerization Activities
The study of novel 1-chloro-4-oxy substituted thioxanthones, including their photopolymerization activities, highlights the application of such compounds in developing advanced materials through photoinitiated polymerization processes, which is crucial for various industrial applications such as coatings, adhesives, and 3D printing (N. Allen et al., 1997).
Polymer-Dispersed Liquid Crystals
The synthesis and characterization of mesogenic amines and their side chain liquid crystal polymers and copolymers demonstrate their use in producing polymer-dispersed liquid crystals, a critical technology for liquid crystal displays and other optoelectronic devices, showcasing the integration of organic synthesis and material science (L. Chien et al., 1992).
Antimicrobial Activity
The preparation of novel quinazolinone derivatives and their subsequent evaluation for antimicrobial activity exemplifies the application of organic synthesis in discovering new compounds with potential therapeutic uses, addressing the critical need for new antimicrobials in the face of rising resistance (O. M. Habib et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c19-18(10-12-20-13-11-18)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15;/h1-9H,10-14,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWWDZPBBIORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)






![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)

